N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide
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Overview
Description
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl-2-carboxamide core: This step involves the reaction of biphenyl-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.
Introduction of the 2-chloro-4,5-difluorobenzoyl group: This step involves the reaction of the biphenyl-2-carboxamide with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide
- N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents, along with the biphenyl and carboxamide groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H17ClF2N2O2 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[3-[(2-phenylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H17ClF2N2O2/c27-22-15-24(29)23(28)14-21(22)26(33)31-18-10-6-9-17(13-18)30-25(32)20-12-5-4-11-19(20)16-7-2-1-3-8-16/h1-15H,(H,30,32)(H,31,33) |
InChI Key |
UUPLQKMJPDRCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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